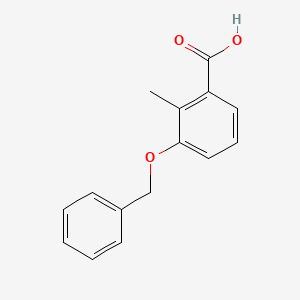

3-Benzyloxy-2-methyl-benzoic acid

Description

Significance in Organic Synthesis and Medicinal Chemistry Research

The scientific community has recognized 3-Benzyloxy-2-methyl-benzoic acid as a valuable building block in the synthesis of a variety of organic compounds. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a precursor for the development of novel therapeutic agents. For instance, it has been utilized in the synthesis of pyrrolo[2,3-b] pyridine (B92270) derivatives, which are investigated as protein kinase inhibitors for potential cancer therapies. google.comgoogle.com The compound's structure allows for various chemical modifications, making it an attractive starting material for creating libraries of compounds for drug discovery programs.

The reactivity of its carboxylic acid group, coupled with the influence of the benzyloxy and methyl substituents on the aromatic ring, allows for a range of chemical transformations. These reactions are fundamental to constructing the complex molecular architectures often required for biologically active compounds.

Historical Perspectives on Benzoic Acid Derivatives in Chemical Sciences

The study of benzoic acid and its derivatives has a rich history, dating back to the 16th century. wikipedia.orgnewworldencyclopedia.org Initially discovered through the dry distillation of gum benzoin, benzoic acid's structure was later determined in 1832. newworldencyclopedia.org Over the centuries, the exploration of benzoic acid derivatives has led to numerous breakthroughs with wide-ranging applications.

Historically, benzoic acid itself was used for its antifungal properties, a discovery made in 1875. wikipedia.orgnewworldencyclopedia.org This paved the way for its use as a food preservative. wikipedia.orgnewworldencyclopedia.orgbritannica.comacs.org The development of synthetic methods to produce benzoic acid and its derivatives in the 19th and 20th centuries, such as the oxidation of toluene (B28343), made these compounds readily available for industrial and laboratory use. wikipedia.orgnewworldencyclopedia.orgacs.orgymerdigital.com This accessibility fueled further research into their chemical properties and potential applications. Derivatives of benzoic acid have found use in various fields, including the manufacturing of dyes, plastics, and insect repellents. britannica.com In medicine, benzoic acid was a component of early antiseptic and expectorant formulations. wikipedia.org The ongoing investigation into compounds like this compound is a continuation of this long tradition of leveraging the chemical versatility of the benzoic acid scaffold for scientific advancement.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| CAS Number | 208986-50-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 128-132 °C |

| Boiling Point | 435.9±35.0 °C (Predicted) |

| Density | 1.222±0.06 g/cm3 (Predicted) |

| pKa | 3.66±0.25 (Predicted) |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDKUZUJUNYCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 2 Methyl Benzoic Acid

De Novo Synthesis Pathways

De novo synthesis refers to the construction of the target molecule from simpler, readily available precursors. For 3-Benzyloxy-2-methyl-benzoic acid, these pathways assemble the aromatic ring with its specific substitution pattern through a series of carefully controlled reactions.

A prominent and effective method for synthesizing this compound involves the use of a Grignard reaction for the introduction of the carboxylic acid group. google.comgoogle.com This classic organometallic reaction allows for the formation of a new carbon-carbon bond by reacting an organomagnesium compound (Grignard reagent) with carbon dioxide. ucalgary.cagmu.edu

The synthesis begins with a suitably substituted aromatic halide. A common precursor is 2-benzyloxy-6-chlorotoluene. google.comjustia.com This starting material is reacted with magnesium metal in an ether solvent, typically tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (3-benzyloxy-2-methylphenyl)magnesium chloride. google.comgoogle.com The aryl group of the Grignard reagent acts as a powerful nucleophile. ucalgary.ca

This Grignard reagent is then carboxylated by reacting it with an excess of carbon dioxide (often in its solid form, dry ice). google.comucalgary.cagmu.edu The nucleophilic carbon of the organomagnesium compound attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. ucalgary.ca The final step is an acidic work-up, where a dilute aqueous acid like hydrochloric acid is added to neutralize the intermediate salt and protonate the carboxylate, yielding the final product, this compound. google.comucalgary.ca The reaction can be performed by bubbling CO₂ gas into the Grignard solution at a controlled temperature, often not exceeding 10°C. google.com After hydrolysis and extraction with a solvent like xylene, the product crystallizes and can be isolated. google.com

Table 1: Grignard Reaction Pathway for this compound Synthesis google.com

| Step | Starting Material | Reagents/Solvent | Intermediate/Product | Reported Yield |

| 1 | 2-Benzyloxy-6-chlorotoluene | Magnesium (Mg), Tetrahydrofuran (THF) | (3-Benzyloxy-2-methylphenyl)magnesium chloride | Not specified |

| 2 | (3-Benzyloxy-2-methylphenyl)magnesium chloride | 1. Carbon Dioxide (CO₂) 2. Hydrochloric acid (HCl, aq) | This compound | 62.9% |

An alternative strategy begins with precursors containing a methoxy (B1213986) group instead of a benzyloxy group. One such precursor is 2-methyl-3-methoxybenzoic acid. google.comnih.gov The synthesis of this intermediate can start from ortho-xylene, which undergoes nitration to form 3-nitro-ortho-xylene. Subsequent oxidation yields 2-methyl-3-nitrobenzoic acid, which is then reduced to 2-methyl-3-aminobenzoic acid. Diazotization of the amino group followed by hydrolysis produces 2-methyl-3-hydroxybenzoic acid, which can then be etherified. google.com

Another route to a methoxy precursor starts with 2,6-dichlorotoluene (B125461) (2,6-DCT), which is first etherified to produce 2-chloro-6-methoxytoluene. This intermediate can then undergo a Grignard reaction with carbon dioxide to yield 2-methyl-3-methoxybenzoic acid. google.com

Once the 3-methoxy-2-methylbenzoic acid precursor is obtained, the synthesis of the final product requires two key transformations:

Demethylation: The methyl ether must be cleaved to reveal the free hydroxyl group, forming 3-hydroxy-2-methylbenzoic acid.

Benzylation: The resulting phenolic group is then benzylated, typically via a Williamson ether synthesis, to introduce the benzyloxy group and form the target molecule.

This pathway highlights the use of a methoxy group as a placeholder or protecting group for the hydroxyl functionality, which is modified in the final steps of the synthesis.

The Williamson ether synthesis is a fundamental and widely used reaction in organic chemistry for forming ethers. wikipedia.org It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an organohalide. wikipedia.orgmasterorganicchemistry.combyjus.com This method is central to introducing the benzyloxy group onto the aromatic ring in the synthesis of this compound.

The key precursor for this step is a phenol (B47542), specifically 3-hydroxy-2-methylbenzoic acid or its corresponding ester. The phenolic hydroxyl group is first deprotonated by a base (such as sodium hydroxide (B78521), potassium carbonate, or sodium hydride) to form a more nucleophilic phenoxide ion. masterorganicchemistry.combyjus.com This phenoxide then reacts with a benzyl (B1604629) halide, most commonly benzyl bromide or benzyl chloride. google.com The phenoxide ion attacks the benzylic carbon, displacing the halide and forming the C-O ether bond, resulting in the desired benzyloxy group. masterorganicchemistry.com

The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide. byjus.com The efficiency of the Williamson ether synthesis is highest with primary alkyl halides like benzyl halides, as they are highly susceptible to SN2 attack and less prone to competing elimination reactions. wikipedia.orgmasterorganicchemistry.com This reaction can be a key step in a multi-step process, for instance, by reacting 3-chloro-2-methylphenol (B1584042) with benzyl chloride to produce 2-benzyloxy-6-chlorotoluene, a precursor for the Grignard reaction described earlier. google.comjustia.com

The precise placement of the methyl group at the C2 position, ortho to the carboxylic acid and meta to the benzyloxy group, is critical for the identity of the final compound. Achieving this specific regiochemistry is a key challenge addressed by various synthetic strategies.

Rather than attempting to introduce the methyl group onto a pre-existing benzoic acid skeleton, a more common and regioselective approach is to begin with a precursor that already contains the methyl group in the correct position. This strategy avoids issues with controlling the position of electrophilic aromatic substitution on a substituted benzene (B151609) ring.

Examples of such precursors include:

3-Chloro-2-methylphenol: This starting material has the methyl and hydroxyl groups in the desired 1,2,3-substitution pattern relative to the chloro group. google.comjustia.com The chloro group serves as a handle for a subsequent Grignard reaction to form the carboxylic acid.

Ortho-xylene: Starting with ortho-xylene ensures the presence of two adjacent methyl groups. A sequence of nitration, oxidation of one methyl group, reduction, and diazotization/hydrolysis can install the hydroxyl and carboxyl groups at the desired locations relative to the remaining methyl group. google.com

p-Nitrotoluene: In one multi-step synthesis, p-nitrotoluene is first brominated to give 2-bromo-4-nitrotoluene. A series of transformations including cyanide displacement and hydrolysis ultimately yields 2-bromo-3-methylbenzoic acid, where the methyl group is correctly positioned. orgsyn.org

A less common approach involves the direct methylation of a precursor like 3-methoxybenzoic acid using iodomethane. However, this reaction has been reported to have low yields. google.com Therefore, the most reliable strategies for regioselective methyl group introduction rely on incorporating the methyl group from the initial starting material.

An alternative to the Grignard carboxylation method is the formation of the carboxylic acid group through the oxidation of a benzylic methyl group. This is a common transformation in organic synthesis for producing aromatic carboxylic acids. wikipedia.org

In a potential pathway to this compound, a precursor such as 3-benzyloxy-2-methyltoluene would be required. The methyl group at the C1 position (which will become the carboxylic acid) can be oxidized using strong oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. alfa-chemistry.com The reaction is often performed under basic or acidic conditions and may require heating. alfa-chemistry.com

Industrially, the oxidation of toluene (B28343) derivatives is often achieved using air (O₂) as the oxidant, catalyzed by transition metal salts like cobalt or manganese naphthenates or acetates. wikipedia.orggoogle.com While highly effective for large-scale production, these methods may require specific conditions of temperature and pressure. google.com Another approach involves the oxidation of benzyl halides. For example, benzyl chlorides can be oxidized to benzoic acids using hydrogen peroxide with a sodium tungstate (B81510) catalyst and a phase-transfer agent. organic-chemistry.org

This strategy hinges on the selective oxidation of one methyl group while the other methyl group (at C2) and the benzyloxy group remain intact. The benzyloxy group is generally stable to oxidation, but the conditions must be controlled to prevent over-oxidation or side reactions.

Advanced Synthetic Techniques and Optimization

Optimizing the synthesis of this compound involves refining reaction conditions and employing modern techniques to improve yields, reduce reaction times, and enhance process safety and scalability.

For Grignard reaction-based routes, optimization focuses on controlling reaction parameters. This includes maintaining a low temperature (e.g., 0-10°C) during the addition of carbon dioxide to minimize side reactions and using an appropriate solvent like THF to ensure the solubility and reactivity of the Grignard reagent. google.com

In the context of the Williamson ether synthesis, advancements include the use of phase-transfer catalysis, which is particularly useful for industrial-scale synthesis. byjus.com This technique facilitates the reaction between a water-soluble nucleophile (like a phenoxide) and an organic-soluble electrophile (benzyl halide) by transporting the nucleophile into the organic phase. Furthermore, employing higher reaction temperatures (up to 300°C) with weaker alkylating agents has been explored to streamline the synthesis of aromatic ethers on an industrial scale, enhancing reactivity and selectivity. wikipedia.org

For oxidation reactions, modern methods aim to use more environmentally benign oxidants and catalysts. The use of molecular oxygen or hydrogen peroxide as the oxidant is preferable to stoichiometric heavy metal reagents. organic-chemistry.org The efficiency of these oxidations can be significantly improved by using catalysts such as cobalt-manganese-bromine systems for the air oxidation of toluenes or sodium tungstate with a phase-transfer catalyst for H₂O₂-based oxidations. google.comorganic-chemistry.org These catalytic systems allow the reactions to proceed under milder conditions with greater efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wikipedia.orgrsc.org This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. wikipedia.orgyoutube.com While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles of MAOS can be applied to the benzylation of its precursor, 3-hydroxy-2-methylbenzoic acid.

The reaction would typically involve the deprotonation of the hydroxyl group of 3-hydroxy-2-methylbenzoic acid with a suitable base, followed by nucleophilic substitution with benzyl chloride or benzyl bromide. Microwave irradiation can significantly reduce the time required for this etherification, potentially from hours to minutes. rsc.org The use of microwave-transparent vials allows for the rapid and controlled heating of the reactants, often in the presence of a polar solvent that absorbs microwave energy efficiently. clockss.org This approach offers a greener alternative to traditional methods by reducing energy consumption and potentially minimizing the formation of byproducts. wjpmr.com

Flow Chemistry Applications

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for the synthesis of fine chemicals, including improved safety, scalability, and product consistency. rsc.org The etherification of phenols, a key step in the synthesis of this compound, is amenable to flow chemistry processes. google.com

In a potential flow chemistry setup, a solution of 3-hydroxy-2-methylbenzoic acid and a base could be continuously mixed with a stream of a benzylating agent in a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher selectivity and yield. rsc.org This methodology also allows for the safe use of hazardous reagents, like diazomethane (B1218177) for methylation, by generating and consuming them in situ, thus minimizing the risks associated with their handling and storage on a large scale. wikipedia.org While specific flow chemistry protocols for this compound are not widely published, the general principles of flow synthesis for etherification reactions are well-established and could be adapted for its production. google.comorganic-chemistry.org

Catalysis in Benzyloxy-2-methyl-benzoic Acid Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its intermediates. Palladium-based catalysts are particularly noteworthy in this context.

Palladium-Catalyzed Reactions

Palladium catalysts are versatile tools in organic synthesis, facilitating a wide range of transformations including cross-coupling reactions and carbonylations. wikipedia.org In the context of this compound synthesis, palladium catalysis can be envisioned in several steps. One patented method involves the hydrogenation of 3-benzyloxy-2-methylbenzoic acid to produce 3-hydroxy-2-methylbenzoic acid, a reaction often carried out with a palladium-on-carbon (Pd/C) catalyst. epa.gov

Furthermore, palladium-catalyzed carbonylation reactions offer a direct route to benzoic acid derivatives. youtube.comrsc.org For instance, an aryl halide or triflate precursor could be subjected to a palladium-catalyzed carbonylation with carbon monoxide to introduce the carboxylic acid moiety. youtube.comacs.orgnih.gov While not a direct synthesis of the final product, palladium catalysts are also instrumental in the synthesis of precursors. For example, the Suzuki and Negishi couplings, which are frequently catalyzed by palladium, are used to form carbon-carbon bonds in the synthesis of complex organic molecules. wikipedia.orgacs.org

A plausible, though not explicitly detailed, palladium-catalyzed route to this compound could involve the carbonylation of a suitably substituted aromatic ring. For example, starting from 2-benzyloxy-6-chlorotoluene, a Grignard reagent can be formed and subsequently reacted with carbon dioxide. epa.gov Alternatively, a palladium-catalyzed carbonylation of a similar haloaromatic precursor could be employed.

Catalyst Recycling and Green Chemistry Principles

The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. wjpmr.commdpi.com Key metrics for evaluating the "greenness" of a synthesis include atom economy, which measures the efficiency of incorporating reactant atoms into the final product, and process mass intensity (PMI), which considers the total mass of materials used to produce a certain amount of product. rsc.orgnih.govmdpi.com

In the synthesis of this compound, applying green chemistry principles would involve choosing routes with high atom economy, using less hazardous solvents, and minimizing energy consumption. rsc.org The use of catalytic processes, particularly with recyclable catalysts, is a cornerstone of green chemistry. mdpi.com Homogeneous palladium catalysts, while highly active, can be challenging to separate from the reaction mixture. rsc.org Strategies to address this include the use of organic solvent nanofiltration to recover and reuse the catalyst, which has been demonstrated in pharmaceutical manufacturing. rsc.org Heterogeneous catalysts, such as palladium on carbon, are more easily recovered by simple filtration, contributing to a more sustainable process. acs.orgmdpi.com The recovery and recycling of expensive and precious metals like palladium are not only environmentally beneficial but also economically advantageous. acs.orgmdpi.com

Synthesis of Key Intermediates and Precursors

Preparation of 3-Hydroxy-2-methylbenzoic Acid

The availability of the key precursor, 3-hydroxy-2-methylbenzoic acid, is crucial for the synthesis of this compound. Several synthetic routes to this intermediate have been reported.

One common method involves the diazotization of 3-amino-2-methylbenzoic acid. epa.gov This process typically involves treating the amino acid with sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid at low temperatures to form a diazonium salt. rsc.org Subsequent heating of the diazonium salt solution leads to its decomposition and the formation of the desired 3-hydroxy-2-methylbenzoic acid. rsc.org

Another synthetic pathway starts from 2-methyl-3-nitrobenzoic acid, which is reduced to 3-amino-2-methylbenzoic acid, for example, through catalytic hydrogenation over a palladium/carbon catalyst. epa.gov The resulting amino acid is then converted to the hydroxy derivative via the diazotization-hydrolysis sequence described above. epa.gov

A different approach utilizes 3-chloro-2-methylphenol as the starting material. epa.gov This phenol is first protected by reaction with benzyl chloride to form 2-benzyloxy-6-chlorotoluene. A Grignard reaction with magnesium, followed by carboxylation with carbon dioxide, yields 3-benzyloxy-2-methylbenzoic acid. The final step is a debenzylation, typically through hydrogenation, to afford 3-hydroxy-2-methylbenzoic acid. epa.gov

The table below summarizes a typical synthesis of 3-hydroxy-2-methylbenzoic acid from 3-amino-2-methylbenzoic acid. rsc.org

| Reactant 1 | Reactant 2 | Reagent | Conditions | Product | Yield |

| 3-Amino-2-methylbenzoic acid | Sodium nitrite | Sulfuric acid, Water | -10°C to 80°C | 3-Hydroxy-2-methylbenzoic acid | Not specified in source |

| Data from a representative synthesis. rsc.org |

The choice of synthetic route can depend on factors such as the availability and cost of starting materials, as well as scalability and environmental considerations.

Synthesis of 3-Acetoxy-2-methylbenzoic Acid

3-Acetoxy-2-methylbenzoic acid is a significant derivative in organic synthesis, often prepared as an intermediate for more complex molecules. chem960.com Its synthesis is closely linked to the chemistry of 3-benzyloxy-2-methylbenzoic acid.

A primary route to 3-acetoxy-2-methylbenzoic acid involves the hydrogenation of 3-benzyloxy-2-methylbenzoic acid, followed by acetylation. google.com In this process, a solution of 3-benzyloxy-2-methylbenzoic acid and sodium hydroxide in water is treated with a 5% Palladium on carbon (Pd/C) catalyst under hydrogen pressure. google.com This step cleaves the benzyl ether to yield 3-hydroxy-2-methylbenzoic acid. google.com The subsequent acetylation of the hydroxyl group, without the need for intermediate isolation, produces 3-acetoxy-2-methylbenzoic acid. google.com This two-step, one-pot process is highly efficient, achieving a 90.0% yield with a final product melting point of 147-148°C. google.com

An alternative method has been reported for synthesizing a related anhydride (B1165640) derivative, 3-acetoxy-2-methylbenzoic anhydride. This compound is produced through the reaction of 3-acetoxy-2-methylbenzoic acid with 3-acetoxy-2-methylbenzoyl chloride. acs.org The reaction is typically conducted in tetrahydrofuran (THF) with triethylamine (B128534) as a base, yielding the anhydride as a white precipitate after stirring at room temperature. acs.org

Below are the key properties of 3-Acetoxy-2-methylbenzoic acid.

| Property | Value | Source |

|---|---|---|

| CAS Number | 168899-58-9 | lookchem.com |

| Molecular Formula | C10H10O4 | lookchem.com |

| Molecular Weight | 194.18 g/mol | nih.gov |

| Melting Point | 149-151 °C | lookchem.com |

| Boiling Point | 337 °C at 760 mmHg | lookchem.com |

| Appearance | Light yellow crystalline solid | lookchem.com |

| Solubility | Acetone, Methanol | lookchem.com |

Benzyloxy-Substituted Aryl Precursors

The synthesis of this compound fundamentally relies on the preparation of appropriate benzyloxy-substituted aryl precursors. These precursors are aromatic compounds where a hydroxyl group is protected by a benzyl group, a common strategy in multi-step organic synthesis to prevent unwanted side reactions.

A direct precursor in one of the most effective syntheses of 3-benzyloxy-2-methylbenzoic acid is 2-benzyloxy-6-chlorotoluene. google.com This intermediate is prepared through the reaction of 3-chloro-2-methylphenol with benzyl chloride. google.com The resulting 2-benzyloxy-6-chlorotoluene can then be converted into a Grignard reagent, which subsequently reacts with carbon dioxide to form the desired benzoic acid derivative. google.com

More broadly, a variety of synthetic methods exist for preparing benzyloxy-substituted aryl precursors for diverse applications:

Claisen-Schmidt Condensation : This reaction can be used to synthesize benzyloxy chalcones. It involves the base-catalyzed reaction between a substituted acetophenone (B1666503) and a benzyloxy-substituted benzaldehyde, such as ortho- or para-benzyloxy benzaldehyde, using potassium hydroxide in ethanol. nih.gov

Palladium-Catalyzed Cross-Coupling : Modern cross-coupling reactions provide a versatile route to aryl ethers. An "oxygenative" cross-coupling has been developed to react aryl (pseudo)halides with aryl boronic acids, including benzyloxy-substituted variants, to form diaryl ether precursors. acs.org

Precursors for Heterocyclic Synthesis : Benzyloxy-substituted aryl aldehydes are also valuable in constructing complex heterocyclic systems. For example, 4-benzyloxy-substituted 1-methyl-1H-indole-3-carbaldehyde has been used in rhodium-catalyzed cascade annulation reactions with alkynes to produce cyclopenta[b]indol-1(4H)-one derivatives in good yields. acs.org

The table below summarizes various benzyloxy-substituted aryl precursors and their methods of synthesis.

| Precursor Type | Synthetic Method | Starting Materials | Source |

|---|---|---|---|

| 2-Benzyloxy-6-chlorotoluene | Benzylation (Williamson Ether Synthesis) | 3-chloro-2-methylphenol, Benzyl chloride | google.com |

| Benzyloxy Chalcones | Claisen-Schmidt Condensation | Substituted acetophenone, Benzyloxy benzaldehyde | nih.gov |

| Benzyloxy-Substituted Diaryl Ethers | Palladium-Catalyzed Oxygenative Cross-Coupling | Aryl (pseudo)halide, Benzyloxy-substituted aryl boronic acid | acs.org |

| Benzyloxy-Substituted Indole (B1671886) Aldehydes | Multi-step synthesis (specific to indole core) | Substituted indole | acs.org |

Reactivity and Transformation Studies of 3 Benzyloxy 2 Methyl Benzoic Acid

Functional Group Transformations

The reactivity of 3-benzyloxy-2-methyl-benzoic acid is largely dictated by its three key functional components: the benzyloxy moiety, the carboxylic acid group, and the aromatic ring.

Oxidation Reactions of the Benzyloxy Moiety

The benzyloxy group, while often used as a stable protecting group, is susceptible to oxidation. Under specific oxidative conditions, the benzylic carbon can be targeted to yield different products. Strong oxidizing agents can cleave the benzyl (B1604629) group, potentially leading to the formation of phenolic compounds or further oxidation products. The oxidation of the benzylic position of alkyl-substituted benzene (B151609) rings to carboxylic acids is a well-established transformation, typically using strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid. khanacademy.orglibretexts.org While the ether linkage in the benzyloxy group provides some stability compared to a simple alkyl chain, aggressive oxidation can still affect this position.

Table 1: Potential Oxidation Reactions of the Benzyloxy Moiety

| Oxidizing Agent | Potential Product(s) | Notes |

|---|

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid functional group is a key site for reduction reactions. Depending on the reducing agent and reaction conditions, it can be selectively reduced to either a primary alcohol or an aldehyde. wikipedia.org

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to the corresponding primary alcohol, (3-(benzyloxy)-2-methylphenyl)methanol. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can often be used to achieve a partial reduction to the aldehyde, 3-(benzyloxy)-2-methylbenzaldehyde, though this transformation can be challenging to control. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce a carboxylic acid directly but can reduce it if first converted to a more reactive derivative. wikipedia.org

Table 2: Reduction of the Carboxylic Acid Group

| Reagent | Product |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | (3-(benzyloxy)-2-methylphenyl)methanol |

Nucleophilic Substitution at the Benzyloxy Position

The benzyloxy group can be cleaved through nucleophilic substitution reactions. A common transformation is the hydrogenolysis of the benzyl ether. This reaction is typically performed using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), to remove the benzyl group and produce 3-hydroxy-2-methyl-benzoic acid. This method is widely used in organic synthesis for deprotection of benzyl ethers. organic-chemistry.org

The benzylic carbon is also susceptible to direct nucleophilic attack. Depending on the conditions (acidic or basic), the benzyloxy group can be replaced by other nucleophiles, allowing for the synthesis of a variety of other 3-substituted-2-methyl-benzoic acid derivatives. The stability of the benzylic carbocation intermediate can facilitate Sₙ1-type reactions at this position. chemistry.coach

Aromatic Ring Reactivity

The substituents on the benzene ring govern its susceptibility to electrophilic attack and the orientation of incoming electrophiles.

Electrophilic Aromatic Substitution Reactions

In this compound, the aromatic ring has three substituents with competing directing effects.

Carboxylic Acid (-COOH): This is an electron-withdrawing group and a deactivating meta-director. wikipedia.org

Methyl (-CH₃): This is an electron-donating group and an activating ortho-, para-director. libretexts.org

Benzyloxy (-OCH₂Ph): This is an electron-donating group (due to the oxygen's lone pairs) and an activating ortho-, para-director.

The combined influence of these groups makes predicting the outcome of electrophilic aromatic substitution complex. The strongly activating benzyloxy and methyl groups will likely dominate over the deactivating carboxylic acid group, directing incoming electrophiles to the positions ortho and para relative to them. The available positions on the ring are C4, C5, and C6. The C4 and C6 positions are ortho to the activating groups, while the C5 position is meta. Therefore, substitution is most likely to occur at the C4 and C6 positions. However, the steric hindrance from the adjacent methyl group at C2 might influence the regioselectivity between these sites.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). youtube.com The specific outcome would depend on a careful choice of reagents and reaction conditions to manage the reactivity and regioselectivity. libretexts.org

Challenges in Chemical Transformations

The multifunctional nature of this compound presents several challenges in its chemical manipulation.

Chemoselectivity: The presence of multiple reactive sites requires careful selection of reagents to avoid unwanted side reactions. For example, a strong reducing agent intended for the carboxylic acid could also cleave the benzyloxy group via hydrogenolysis. organic-chemistry.org Similarly, strong oxidizing conditions aimed at the benzyloxy group might also oxidize the methyl group. libretexts.org

Regioselectivity: As discussed, the competing directing effects of the substituents complicate electrophilic aromatic substitution reactions. Achieving substitution at a single desired position on the aromatic ring can be difficult, potentially leading to mixtures of isomeric products that are challenging to separate. google.com

Harsh Conditions and Side Reactions: Some transformations may require harsh conditions, such as high temperatures or highly reactive reagents. These conditions can lead to degradation of the starting material or the formation of byproducts. For instance, Friedel-Crafts reactions, a common method for C-C bond formation on aromatic rings, are often incompatible with strongly deactivated rings and can be prone to rearrangements or over-alkylation, limiting their utility. youtube.com

Protecting Group Stability: While the benzyloxy group is a common protecting group, its stability can be a double-edged sword. Its removal via hydrogenolysis is generally efficient, but its susceptibility to strong acids, bases, and some oxidizing agents can limit the reaction conditions that can be employed for modifying other parts of the molecule.

These challenges highlight the need for carefully designed synthetic strategies, often involving multi-step sequences with protection and deprotection steps, to successfully achieve desired transformations on the this compound scaffold.

Benzyl Ether Cleavage Control

The cleavage of the benzyl ether in this compound is a critical deprotection step to unmask the 3-hydroxy group. A standard and effective method for this transformation is catalytic hydrogenation. google.com This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com The reaction cleaves the carbon-oxygen bond of the ether, yielding 3-hydroxy-2-methyl-benzoic acid and toluene (B28343) as a byproduct, which is easily removed. youtube.com

While catalytic hydrogenolysis is highly efficient, its powerful reducing conditions can be incompatible with other sensitive functional groups in a complex molecule, such as alkenes or alkynes. nih.gov This lack of selectivity necessitates the use of milder, more controlled cleavage methods.

Alternative reagents have been developed to provide greater control and functional group tolerance. The boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is one such reagent that enables efficient debenzylation under mild conditions. organic-chemistry.org This method has been shown to be selective, leaving other protecting groups like silyl (B83357) ethers and esters intact. organic-chemistry.org Another modern approach involves visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This technique provides a valuable alternative to harsh reduction processes, allowing for the cleavage of benzyl ethers in the presence of functionalities that would not survive catalytic hydrogenolysis. nih.gov

Table 1: Comparison of Benzyl Ether Cleavage Methods

| Reagent/Method | Typical Conditions | Selectivity & Notes |

|---|---|---|

| H₂, Pd/C | Hydrogen gas, Palladium on carbon catalyst | Highly efficient but can reduce other functional groups (e.g., alkenes, alkynes). youtube.comnih.gov |

| BCl₃·SMe₂ | Dichloromethane or ether solvent, mild conditions | High selectivity; tolerates silyl ethers, esters, alkenes, and alkynes. organic-chemistry.org |

| DDQ (Visible Light) | Stoichiometric or catalytic DDQ, visible light irradiation | Mild oxidative cleavage; compatible with azides, alkenes, and alkynes. nih.gov |

Cyclization Reactions and Novel Scaffolds

The structural framework of this compound makes it a valuable starting point for the synthesis of more complex heterocyclic systems. Through carefully designed reaction sequences, the molecule can undergo cyclization to form novel scaffolds, which are often the core structures of biologically active compounds.

Research in this area has explored the transformation of related benzyloxy-benzoic acid derivatives into chromane (B1220400) and chromene skeletons. These scaffolds are of significant interest in medicinal chemistry. mdpi.comunimi.it

Formation of Chromane Derivatives

An illustrative example of scaffold formation is the cyclization of a molecule structurally related to the title compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. mdpi.comunimi.it In a key study, this compound was subjected to thermal cyclization in N,N-diethyl aniline (B41778) at 210 °C. This reaction resulted in the formation of a mixture of chromene derivatives, demonstrating a successful ring-closing process to create a new heterocyclic system. mdpi.com

The resulting chromene products could be further modified. A subsequent hydrogenation step using a palladium on carbon catalyst led to the simultaneous reduction of the double bond within the chromene ring and the cleavage (deprotection) of the benzyl ether. mdpi.com This yielded a mixture of chromanol compounds. Finally, hydrolysis of the methyl ester group under basic conditions afforded the corresponding chromanol carboxylic acids. mdpi.com This multi-step process showcases how a benzyloxy-benzoic acid precursor can be effectively transformed into complex and valuable chromane derivatives. mdpi.comunimi.it

Applications of 3 Benzyloxy 2 Methyl Benzoic Acid in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The strategic importance of 3-Benzyloxy-2-methyl-benzoic acid is well-demonstrated in its role as a precursor to other valuable synthetic intermediates. A notable application is in the preparation of 3-acetoxy-2-methyl-benzoic acid, a compound with its own set of applications in the synthesis of bioactive molecules.

The synthesis begins with the reaction of 3-chloro-2-methylphenol (B1584042) with benzyl (B1604629) chloride to yield 2-benzyloxy-6-chlorotoluene. This is followed by a Grignard reaction with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride. The subsequent reaction of this Grignard reagent with carbon dioxide affords this compound. google.com The benzyloxy group in this compound serves as a stable protecting group for the phenolic hydroxyl, allowing for the manipulation of other parts of the molecule.

The transformation to the desired product then proceeds via a two-step sequence. First, the benzyloxy group is removed through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst. This deprotection step yields 3-hydroxy-2-methylbenzoic acid. The final step involves the acetylation of the newly revealed hydroxyl group with acetic anhydride (B1165640) to produce 3-acetoxy-2-methyl-benzoic acid. google.com This entire pathway highlights the utility of this compound as a key intermediate, where the benzyloxy group plays a crucial role in masking a reactive phenol (B47542) during the construction of the benzoic acid moiety.

Reaction Pathway from this compound

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | This compound | H₂, Pd/C | 3-Hydroxy-2-methylbenzoic acid | Deprotection of the hydroxyl group |

| 2 | 3-Hydroxy-2-methylbenzoic acid | Acetic anhydride | 3-Acetoxy-2-methyl-benzoic acid | Acetylation of the hydroxyl group |

Role in Total Synthesis Strategies

The structural motifs present in this compound make it a conceptually important building block for the total synthesis of natural products and their analogues, particularly isoflavonoids and peptidomimetics.

Isoflavonoids are a class of naturally occurring compounds known for their diverse biological activities. A common and powerful strategy for their synthesis is the deoxybenzoin (B349326) route. This method typically involves the Friedel-Crafts acylation of a substituted phenol with a phenylacetic acid derivative to form a deoxybenzoin, which is then cyclized to the isoflavone (B191592) core.

In this context, this compound can be envisioned as a precursor to a suitably substituted phenylacetic acid. Through standard homologation techniques, such as the Arndt-Eistert synthesis, the carboxylic acid group can be converted into a CH₂COOH group. The resulting 3-benzyloxy-2-methyl-phenylacetic acid would be a key component for the construction of the B-ring of the isoflavonoid (B1168493) skeleton. The benzyloxy group would serve to protect the phenolic hydroxyl during the acylation and cyclization steps, and could be subsequently removed to afford the natural isoflavonoid or an analogue thereof. This approach allows for the introduction of specific substitution patterns on the B-ring, dictated by the initial benzoic acid derivative.

Peptidomimetics are molecules that mimic the structure and function of peptides, but with improved properties such as enhanced stability and oral bioavailability. Substituted aromatic scaffolds, including benzoic acid derivatives, are frequently employed to create rigid templates that can project side-chain functionalities in a manner that mimics the secondary structures of peptides, like β-turns and α-helices.

This compound possesses the necessary features to serve as a scaffold for minimalist peptidomimetics. The carboxylic acid can be coupled with amino acid esters or other amine-containing fragments. The benzyloxy group, after deprotection to a hydroxyl, can mimic the side chain of serine or threonine. The methyl group provides a further point of substitution, allowing for the introduction of diversity and the fine-tuning of the molecule's shape and properties. By strategically building upon this benzoic acid core, it is possible to construct molecules that present key pharmacophoric groups in a defined three-dimensional arrangement, thereby mimicking the biological activity of a natural peptide. The use of the benzyloxy protecting group is a standard strategy in peptide synthesis to prevent unwanted side reactions of hydroxyl-containing amino acids.

Computational and Spectroscopic Investigation of 3 Benzyloxy 2 Methyl Benzoic Acid and Its Derivatives

Spectroscopic Characterization Techniques

The structural elucidation and characterization of 3-Benzyloxy-2-methyl-benzoic acid, a benzoic acid derivative with a benzyloxy group at the 3-position and a methyl group at the 2-position, rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar compounds and general NMR principles.

¹H NMR: In the proton NMR spectrum, distinct signals are expected for the protons of the benzoic acid ring, the methyl group, and the benzyloxy group. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. rsc.org The protons of the benzyloxy group's CH₂ would likely resonate around 5.1 ppm. The aromatic protons on the benzoic acid ring and the benzyl (B1604629) group would appear in the range of 7-8 ppm, with their specific shifts and multiplicities determined by their substitution pattern. mit.edu The methyl group (-CH₃) protons would appear as a singlet in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For benzoic acid, the carboxylic acid carbon appears significantly downfield. docbrown.info In this compound, distinct signals would be expected for the carboxylic carbon, the carbons of the two aromatic rings, the benzylic CH₂ carbon, and the methyl carbon. Due to the substitution, the benzene (B151609) ring of the benzoic acid moiety would show a unique set of signals for each carbon atom. docbrown.info

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic rings. HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

|---|---|---|---|---|

| This compound (Predicted) | -COOH | >10 (singlet) | ~170 | rsc.org |

| -OCH₂Ph | ~5.1 (singlet) | - | ||

| Aromatic-H | 7.0-8.0 (multiplets) | 125-140 | mit.edu | |

| -CH₃ | ~2.5 (singlet) | ~20 | hmdb.ca | |

| Benzoic Acid | Aromatic-H | 7.68-8.20 | 128.55-133.89 | rsc.org |

| 2-Methylbenzoic Acid | Aromatic-H | - | - | hmdb.ca |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ether functionalities. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. A strong, sharp peak between 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Additionally, C-O stretching vibrations for the ether linkage and the carboxylic acid would be observed in the fingerprint region, typically between 1210-1320 cm⁻¹. The spectrum of the related molecule, 2-methylbenzoic acid, shows characteristic peaks for the carboxylic acid group which supports these expected ranges. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) | |

| C=O Stretch | 1680-1710 | ||

| Ether (-O-) | C-O Stretch | 1210-1320 | |

| Aromatic Ring | C=C Stretch | 1450-1600 | nist.gov |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₁₅H₁₄O₃), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The theoretical monoisotopic mass is approximately 242.0943 g/mol .

Techniques like Electrospray Ionization (ESI-MS) would typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways would include the loss of the benzyl group (C₇H₇) leading to a prominent peak, and the loss of the carboxylic acid group (-COOH).

UV-Visible Spectroscopy for Molecular Property Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of benzoic acid derivatives is characterized by absorption bands arising from π-π* transitions within the aromatic ring. sigmaaldrich.com For benzoic acid in aqueous solutions, the spectrum shows bands that are sensitive to pH, reflecting the protonated and deprotonated forms of the carboxylic acid. nist.gov The maximum absorption wavelength (λmax) for benzoic acid is observed around 230 nm. The presence of the benzyloxy and methyl substituents on the aromatic ring in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid.

Theoretical and Computational Chemistry Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific molecular docking studies for this compound are not extensively documented, research on related benzoic acid derivatives highlights the potential applications of this compound. For instance, various benzoic acid derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease through in silico molecular docking studies. nih.govmdpi.com These studies predict the binding affinity and interactions with amino acid residues in the active site of the protein. nih.gov Similarly, docking studies on other derivatives have been used to explore their antifungal activity by identifying potential binding to multiple targets. semanticscholar.org A study on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid showed its potential as a ligand for the SARS-CoV-2 protein through molecular docking, yielding a significant binding affinity.

Given its structure, this compound could be a candidate for similar computational studies. The benzyloxy group can facilitate interactions with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with key amino acid residues, making it a molecule of interest for targeted drug design. semanticscholar.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. For this compound, particularly in the context of its potential as a biologically active agent, MD simulations can elucidate its interaction with target proteins, such as enzymes or receptors.

The process begins by constructing a system that includes the ligand (this compound), the target macromolecule (e.g., a protein), and a surrounding solvent environment, typically water, to mimic physiological conditions. The interactions between all atoms are governed by a set of parameters known as a force field. The simulation algorithm then solves Newton's equations of motion for every atom in the system, tracking their positions and velocities in femtosecond (10⁻¹⁵ s) increments.

Research Findings: MD simulations can reveal critical information about the binding of this compound to a protein's active site. nih.gov By analyzing the trajectory of the simulation, researchers can identify:

Binding Pose Stability: Whether the initial docked pose of the ligand is stable or if it undergoes significant conformational changes.

Key Intermolecular Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. For instance, the carboxyl group of the benzoic acid moiety is a prime candidate for forming hydrogen bonds with polar residues in a binding pocket, while the benzyl and methyl groups can engage in hydrophobic interactions.

Solvent Accessibility: How water molecules mediate or compete with the ligand-protein interactions.

Conformational Dynamics: How the ligand and protein structures fluctuate and adapt to each other upon binding. The flexibility of the benzyloxy group is of particular interest, as its orientation can significantly impact binding affinity.

These simulations provide a dynamic picture that complements static methods like molecular docking, offering insights into the stability of crucial interactions over time.

| Functional Group of Ligand | Potential Interacting Residue Type in Protein | Type of Interaction | Significance |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine | Hydrogen Bond / Salt Bridge | Strong anchoring point in the binding site. |

| Benzyl Group (-OCH₂C₆H₅) | Leucine, Isoleucine, Phenylalanine | Hydrophobic (π-π stacking, van der Waals) | Contributes to binding affinity and specificity. |

| Methyl Group (-CH₃) | Alanine, Valine | Hydrophobic (van der Waals) | Fills small hydrophobic pockets, enhancing fit. |

| Ether Oxygen (-O-) | Serine, Threonine | Hydrogen Bond Acceptor | Can provide an additional point of interaction. |

Free Energy Calculations in Binding Studies

While MD simulations describe the dynamics of binding, free energy calculations provide a quantitative prediction of binding affinity (how strongly a ligand binds to its target). nih.gov These calculations are computationally intensive but are invaluable in drug design for prioritizing compounds before synthesis. wustl.edu Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are among the most rigorous approaches. researchgate.net

These methods rely on creating a non-physical, or "alchemical," transformation between two states within a simulation. For example, to calculate the relative binding free energy between this compound (Ligand A) and a proposed derivative (Ligand B), a thermodynamic cycle is employed. wustl.edu The transformation from A to B is simulated in two separate environments: once in the solvent (water) and once within the protein's binding site. The difference between the free energy changes of these two transformations corresponds to the difference in their binding affinity (ΔΔG).

Research Findings:

Predicting Affinity Changes: Free energy calculations can accurately predict how modifications to the this compound scaffold—such as altering or replacing the benzyl or methyl groups—will affect binding strength. wustl.edu This allows for the rational, in silico optimization of a lead compound.

Absolute Binding Free Energy: More complex calculations can determine the absolute binding free energy of the compound itself. This involves simulating the process of gradually "disappearing" the ligand from the binding site and comparing the energy required to do so with the energy of "disappearing" it from the solvent. pnas.org

Endpoint Methods (MM/PBSA and MM/GBSA): Less rigorous but computationally faster methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) can also be used. researchgate.net These methods involve taking snapshots from an MD simulation and calculating the binding free energy as a sum of molecular mechanics energy, solvation energy, and entropic contributions.

These calculations provide quantitative data that is crucial for making informed decisions in a drug discovery pipeline, helping to identify which chemical modifications are most likely to improve a compound's potency.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. researchgate.netniscpr.res.in For this compound, these calculations provide fundamental insights into its geometry, stability, and reactivity. Methods like DFT (e.g., with the B3LYP functional) and Hartree-Fock (HF) are commonly used to optimize the molecular structure and compute various electronic descriptors. intelcentru.roniscpr.res.in

Research Findings:

Optimized Molecular Geometry: Quantum calculations determine the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all other computational studies. intelcentru.ro

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in A large gap suggests high stability. niscpr.res.in

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. niscpr.res.in It reveals electron-rich regions (negative potential, typically around oxygen atoms), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, often near acidic hydrogens), which are prone to nucleophilic attack. This helps predict sites for intermolecular interactions. niscpr.res.in

Thermochemical Properties: Methods such as the G4 quantum-chemical method can be used to calculate gas-phase enthalpies of formation and other thermochemical data with high accuracy, which can be compared with experimental results. iaea.org

| Parameter | Typical Calculated Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Represents the electron-donating capacity. |

| LUMO Energy | -1.8 eV | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability and low reactivity. niscpr.res.in |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.35 eV | Derived from (E_LUMO - E_HOMO)/2; resistance to change in electron configuration. preprints.org |

| Electronegativity (χ) | 4.15 eV | Derived from -(E_LUMO + E_HOMO)/2; ability to attract electrons. preprints.org |

Computational Prediction of Mechanistic Pathways

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. mit.edu For this compound, this could involve studying its synthesis, degradation, or metabolic transformation. Using methods like DFT, researchers can model the transformation from reactants to products. nih.gov

Research Findings: The computational investigation of a reaction mechanism typically involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Identifying Transition States (TS): A transition state represents the highest energy point along the reaction coordinate. Locating the TS is crucial as its energy determines the activation energy barrier, which governs the reaction rate.

Reaction Coordinate Mapping: Tracing the intrinsic reaction coordinate (IRC) path from the transition state down to the reactants and products confirms that the TS correctly connects the intended species.

For example, a computational study could model the oxidative coupling of this compound with another molecule. nih.gov Such a study would calculate the energies of different potential pathways, explain observed regioselectivity (which position on a molecule reacts), and clarify the role of catalysts or oxidants in the mechanism. nih.gov This predictive power allows for the optimization of reaction conditions and the design of more efficient synthetic routes.

Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical equations that correlate the structural or physicochemical properties of a group of chemicals with their toxicological effects. nih.govresearchgate.net These in silico models are essential for predicting the potential toxicity of new or untested chemicals, reducing the need for animal testing. nih.gov

To develop a QSTR model for this compound and its derivatives, a dataset of similar benzoic acid compounds with known toxicity data (e.g., LD₅₀, the lethal dose for 50% of a test population) is required. researchgate.netnih.gov

The process involves several key steps:

Data Collection: A training set of diverse benzoic acid derivatives with reliable, consistently measured toxicity data is assembled. nih.gov An external test set is also curated for model validation. nih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., molecular connectivity indices), and quantum chemical parameters (e.g., HOMO/LUMO energies). nih.govnih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a selection of descriptors to the observed toxicity. researchgate.net For instance, a model might take the form: Log(1/LD₅₀) = c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + constant.

Validation: The model's predictive power is rigorously tested. Internal validation (e.g., cross-validation) assesses the robustness of the model, while external validation uses the independent test set to evaluate its ability to predict the toxicity of new compounds. bonviewpress.com

Research Findings: Studies on benzoic acid derivatives have shown that their toxicity can be accurately predicted using QSTR models. nih.govresearchgate.net For example, a study on 57 benzoic acid compounds developed a highly predictive model for acute oral toxicity in mice using the Modified Molecular Connectivity Index (MCI). nih.gov The resulting model showed that specific topological indices had a significant correlation with the observed toxicity. nih.gov Such a model, if developed for the class of compounds including this compound, could be used to screen for potentially toxic derivatives before they are synthesized.

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological endpoint being predicted. | Log(LD₅₀) for acute oral toxicity in rats. researchgate.net |

| Independent Variables (Descriptors) | Calculated molecular properties used for correlation. | LogP (lipophilicity), Surface Area (SAG), Heat of Formation (HoF). researchgate.net |

| Regression Equation | The mathematical relationship between descriptors and toxicity. | -log(toxi) = 0.144LogP - 0.0269SAG + ... researchgate.net |

| Validation Metrics | Statistical measures of the model's goodness-of-fit and predictive power. | R² (coefficient of determination), Q² (cross-validated R²). bonviewpress.com |

Biological Activity Mechanisms and Structure Activity Relationship Sar Studies in Vitro and in Silico Focus

Molecular Interactions with Biological Targets

The efficacy of a bioactive compound is contingent on its ability to bind to specific biological targets, such as enzymes and receptors, and initiate a physiological response. The interactions of benzoic acid derivatives are often multifaceted, involving a combination of bonding types.

The binding of benzoic acid derivatives to proteins is governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. researchgate.net These interactions are crucial for the optimal binding of the molecule within the active sites of proteins. researchgate.net For instance, studies on analogous compounds have shown that benzoic acid derivatives can act as potent inhibitors of enzymes like protein kinase CK2. researchgate.net Specifically, the introduction of a benzyloxy group at the 3-position of a benzoic acid moiety was found to maintain potent inhibitory activity against this enzyme. researchgate.net The carboxylic acid group is a key player in these interactions, often forming crucial hydrogen bonds with amino acid residues in the binding pocket.

Hydrophobic pockets within proteins are essential for ligand binding and are often the target for drug design. semanticscholar.org The benzyloxy group of 3-Benzyloxy-2-methyl-benzoic acid, with its phenyl ring, provides a significant hydrophobic character to the molecule. This allows it to interact favorably with nonpolar, hydrophobic pockets on the surface or within the active site of a protein. nih.gov

Research on other amphipathic benzoic acid derivatives demonstrates that such compounds can be specifically designed to bind within the hydrophobic tunnels of enzymes. nih.gov In some cases, the intermolecular interactions within these hydrophobic tunnels are the dominant force determining the enzyme's affinity for the ligand. nih.gov The strategic design of molecules with a hydrophobic component, like the benzyloxy group, aims to occupy these nonpolar areas on the protein surface, which are often created by several hydrophobic amino acids.

The carboxylic acid group is a fundamental feature for the biological activity of benzoic acid derivatives, primarily due to its capacity to act as both a hydrogen bond donor and acceptor. mdpi.comnih.gov This group frequently participates in the formation of a hydrogen-bonding network that stabilizes the molecule within a protein's active site. nih.gov Molecular docking studies have revealed that hydrogen bonding is often the primary force involved in the enzyme inhibition by benzoic acid derivatives. mdpi.com

A common structural motif observed in the crystal structures of benzoic acids is the formation of centrosymmetric dimers, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net These hydrogen bonds can be quite robust, persisting even in aqueous solutions at elevated temperatures, which underscores their importance in biological systems. mdpi.com

Structure-Activity Relationship (SAR) Elucidation

The nature and position of substituents on the benzoic acid scaffold are critical for its biological effects.

Benzyloxy Group : The benzyloxy group at the 3-position has been shown to be compatible with, and in some cases beneficial for, potent biological activity. In a series of protein kinase CK2 inhibitors, analogs featuring a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid ring maintained potent inhibitory activities. researchgate.net Similarly, in a different class of compounds designed as PDE3 inhibitors, a benzyloxy group was a key feature of the active molecules. nih.gov

Methyl Group : The position of the methyl group significantly influences bioactivity. icm.edu.pl Studies on other benzoic acid derivatives suggest that the presence of a methyl group can have varied effects depending on the biological target. For example, in one study on α-amylase inhibitors, the introduction of a methyl group to the benzene (B151609) ring had no obvious effect on inhibition. mdpi.com However, other research indicates that the position of the methyl group is critical, with a shift from an ortho to a meta position potentially increasing bioactivity. icm.edu.pl The ortho-methyl group in this compound is positioned adjacent to the carboxylic acid, which can have significant steric implications. icm.edu.pl

Table 1: Summary of Substituent Effects on Biological Activity for Benzoic Acid Analogs

| Substituent | Position | Observed Effect on Biological Activity (in specific models) | Reference |

|---|---|---|---|

| Benzyloxy | 3 | Maintained potent inhibitory activity against protein kinase CK2. | researchgate.net |

| Methyl | ortho vs. meta | Positional shift can significantly alter bioactivity. | icm.edu.pl |

| Methyl | - | No obvious effect on α-amylase inhibition in one study. | mdpi.com |

| Hydroxyl | 2 | Significantly increased α-amylase inhibition. | mdpi.com |

| Methoxy (B1213986) | 2 | Decreased α-amylase inhibition. | mdpi.com |

Lipophilicity : The benzyloxy group substantially increases the lipophilicity of the molecule compared to a simple hydroxyl group. This property can enhance the molecule's ability to cross biological membranes and access hydrophobic binding pockets. SAR studies on other benzoic acid derivatives have concluded that having average lipophilicity, combined with strong electron-donating groups, is an important feature for potent activity in certain assays.

Steric Effects : The substituents on the benzene ring create a specific three-dimensional shape that must be complementary to the target's binding site. The ortho-methyl group in this compound introduces steric bulk near the carboxylic acid group. Such ortho substituents can directly interact with the functional groups of the target protein, which can be either beneficial or detrimental to binding affinity. icm.edu.pl This steric hindrance can also influence the rotational freedom around the bond connecting the carboxylic acid to the phenyl ring, potentially locking the molecule into a specific conformation that is favorable for binding.

Electronic Effects on Target Engagement

The electronic properties of substituents on the benzoic acid ring are crucial in defining the molecule's interaction with biological targets. In this compound, the benzyloxy group at the 3-position and the methyl group at the 2-position create a specific electronic environment that influences its reactivity and binding capabilities.

The positioning of substituents on the benzoic acid ring dictates their electronic influence. Meta-substituents, like the benzyloxy group in this compound, are primarily governed by inductive effects, which can be either electron-withdrawing or electron-donating. icm.edu.pl The interplay between the electron-donating character of the benzyloxy group and the ortho-directing methyl group can alter the molecule's charge distribution. This affects how the molecule engages with the active sites of enzymes or receptors. For instance, the compound can participate in electrophilic substitution reactions, where electron-withdrawing functions can be transformed into electron-donating groups, thereby modifying the molecule's interactions with its targets.

Studies on related benzoic acid derivatives have shown that the specific placement of a methyl group (ortho versus meta or para) can significantly alter bioactivity. icm.edu.pl This "ortho effect" can influence the orientation of the carboxyl group, impacting hydrogen bonding and other non-covalent interactions that are essential for target engagement. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) help in understanding these electronic structures and predicting how they relate to the molecule's biological function. jocpr.com

Mechanistic Insights into Cellular Processes (In Vitro Studies)

Studies on Anti-Proliferative Activities

The potential of benzoic acid derivatives as anti-proliferative agents has been a subject of extensive research. While direct studies on this compound are specific, the broader class of substituted benzoic acids has demonstrated significant activity in various cancer cell lines.

Research has indicated that certain benzoic acid derivatives can suppress the growth of cancer cells. nih.gov For example, studies on tricyclic benzoic acid analogs have shown potent antiproliferative effects on acute myeloid leukemia (AML) cells. nih.gov One such analog, in contrast to a similar compound with moderate effects, exerted strong anti-growth effects on AML cells and improved survival rates in mouse models. nih.gov This was achieved by modulating the expression of key genes like ASB2, RARA, and MYC, which are targets of the FTO demethylase enzyme. nih.gov

Other research has focused on different cancer types. For instance, derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid were found to significantly inhibit the viability of MCF-7 and MDA-MB-468 breast cancer cells. nih.gov The mechanism involved inducing cell-cycle arrest at the G2/M phase and triggering apoptosis, which was confirmed by increased caspase-3 activity. nih.gov Similarly, novel propanamide derivatives incorporating a benzyloxy group have demonstrated a wide spectrum of antiproliferative activity against HeLa, HCT-116, and MCF-7 cancer cell lines, with some compounds showing efficacy comparable to the chemotherapy drug doxorubicin. mdpi.com These findings highlight the role of the benzoic acid scaffold in designing new anticancer agents. nih.govnih.gov

Table 1: Anti-Proliferative Activity of Benzoic Acid Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Tricyclic benzoic acid analog (13a) | Acute Myeloid Leukemia (AML) | Strong antiproliferative effect, upregulated ASB2/RARA, downregulated MYC. | nih.gov |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7, MDA-MB-468 (Breast Cancer) | Suppressed cell viability, induced G2/M cell-cycle arrest and apoptosis. | nih.gov |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide (6k) | HeLa, HCT-116, MCF-7 | Broad-spectrum antiproliferative activity with IC50 values comparable to doxorubicin. | mdpi.com |

Antimicrobial Action Mechanisms

This compound and its chemical relatives have shown promise as antimicrobial agents. The core benzoic acid structure is known for its preservative qualities, and substitutions on the ring can enhance its antimicrobial spectrum and potency. nih.gov

Preliminary studies indicate that this compound itself has inhibitory effects against a variety of bacterial strains. The mechanism of action for benzoic acid derivatives often involves disrupting the bacterial cell membrane or inhibiting key cellular processes. Research on various substituted benzoic acids against E. coli has shown that the type and position of the substituent are critical for antibacterial activity. nih.gov For example, the presence of hydroxyl or methoxyl groups can alter the compound's effectiveness. nih.gov

Furthermore, pyrazole (B372694) derivatives of benzoic acid have been identified as potent agents against Gram-positive bacteria, including staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL. mdpi.com These compounds demonstrated bactericidal action and were effective at inhibiting and eradicating bacterial biofilms. mdpi.com The proposed mechanism for these derivatives is the permeabilization of the bacterial cell membrane. mdpi.com

Development of Biologically Active Scaffolds for Research

The this compound structure serves as a valuable scaffold in medicinal chemistry, providing a foundation for the synthesis of more complex and targeted therapeutic agents.

Derivatization for Enzyme Inhibitor Design

The benzoic acid scaffold is a key component in the rational design of enzyme inhibitors for a range of diseases. By modifying the core structure, researchers can create derivatives with high potency and selectivity for specific enzyme targets.

One significant area of research is the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. nih.gov Scientists have used scaffolds that can be decorated with flexible aromatic groups to enhance binding to the hydrophobic regions of the MBL active site. nih.gov This strategy led to the creation of benzobisheterocycle (BBH) inhibitors, a rigid tricyclic scaffold that showed significantly improved potency against multiple MBL subclasses. nih.gov

In the field of virology, derivatives of 3-(adenosylthio)benzoic acid have been designed as inhibitors of the SARS-CoV-2 nsp14 methyltransferase, an enzyme crucial for viral RNA translation. nih.gov By adding substituents to the benzene ring, researchers developed a bisubstrate inhibitor with subnanomolar inhibitory activity that targets both the S-adenosyl-methionine (SAM) and mRNA-binding pockets of the enzyme. nih.gov

In cancer research, tricyclic benzoic acids have been developed as potent inhibitors of the N6-methyladenosine (m6A) demethylase FTO, which is overexpressed in acute myeloid leukemia (AML). nih.gov Structure-activity relationship studies of these benzoic acid derivatives have led to the identification of compounds that strongly inhibit FTO and show significant antiproliferative effects in AML cells. nih.gov

Table 2: Benzoic Acid Scaffolds in Enzyme Inhibitor Design

| Enzyme Target | Derivative/Scaffold | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| Metallo-β-lactamases (MBLs) | Benzobisheterocycle (BBH) | Antibiotic Resistance | Rigid tricyclic scaffold enhances hydrophobic interactions and potency. | nih.gov |

| SARS-CoV-2 nsp14 Methyltransferase | 3-(Adenosylthio)benzoic acid derivatives | Antiviral | Bisubstrate inhibitor with subnanomolar activity. | nih.gov |

| FTO Demethylase | Tricyclic benzoic acids | Oncology (AML) | Potent inhibitors with strong antiproliferative effects on leukemia cells. | nih.gov |

Contribution to Potential Therapeutic Leads in Academic Research

The versatility of the benzoic acid scaffold makes it a cornerstone of academic research aimed at discovering new therapeutic leads. Its chemical tractability allows for the creation of diverse libraries of compounds for screening against various diseases.